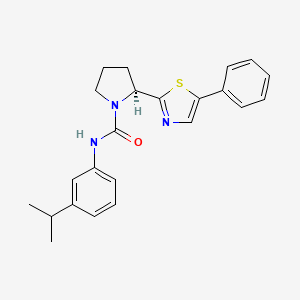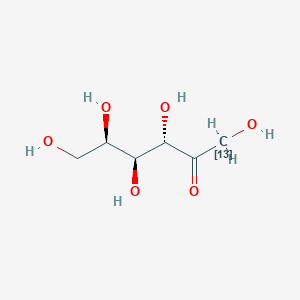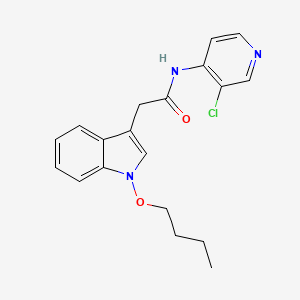
HIV-1 inhibitor-30
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HIV-1 inhibitor-30 is a compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1), which is the causative agent of acquired immunodeficiency syndrome (AIDS). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-30 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of diketo acid moieties, which are known for their inhibitory activity against HIV-1 integrase . The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, which are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
For industrial production, the synthesis of this compound is optimized to ensure high yield and purity. This involves the use of scalable reaction conditions and purification techniques such as crystallization and chromatography . The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
HIV-1 inhibitor-30 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
HIV-1 inhibitor-30 has a wide range of applications in scientific research, including:
Wirkmechanismus
HIV-1 inhibitor-30 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The molecular targets include the integrase enzyme and the preintegration complex, which are essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
HIV-1 inhibitor-30 is unique compared to other integrase inhibitors due to its specific chemical structure and mechanism of action. Similar compounds include:
Raltegravir: The first FDA-approved integrase inhibitor, known for its high efficacy and safety profile.
Elvitegravir: Another integrase inhibitor that is often used in combination with other antiretroviral drugs.
Dolutegravir: A highly potent integrase inhibitor with a favorable pharmacokinetic profile.
Bictegravir: A newer integrase inhibitor with improved resistance profiles.
This compound stands out due to its novel chemical scaffold and its ability to inhibit both wild-type and mutant integrase enzymes, making it a promising candidate for future antiretroviral therapies .
Eigenschaften
Molekularformel |
C19H20ClN3O2 |
|---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-(1-butoxyindol-3-yl)-N-(3-chloropyridin-4-yl)acetamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-3-10-25-23-13-14(15-6-4-5-7-18(15)23)11-19(24)22-17-8-9-21-12-16(17)20/h4-9,12-13H,2-3,10-11H2,1H3,(H,21,22,24) |
InChI-Schlüssel |
JPPDARPGFXISJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCON1C=C(C2=CC=CC=C21)CC(=O)NC3=C(C=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




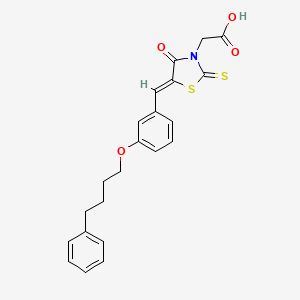
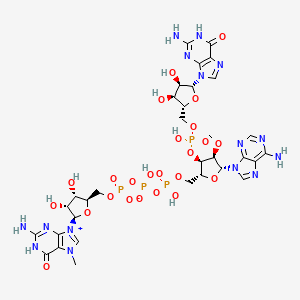
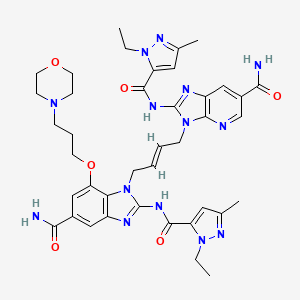
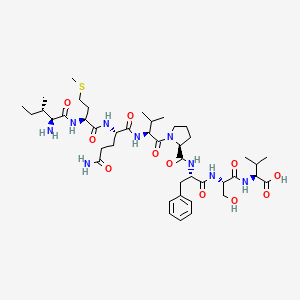
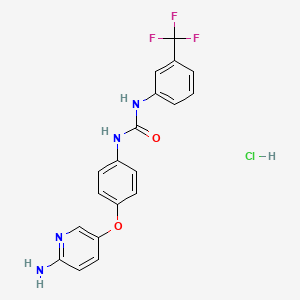
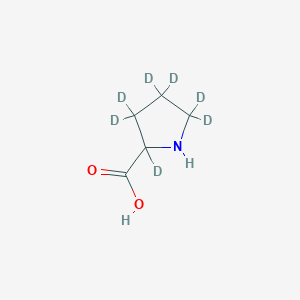
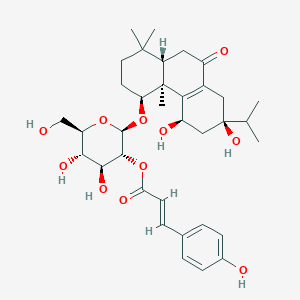

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
